1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine typically involves the reaction of benzylamine with 2-(2-methoxynaphthalen-1-yl)acetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine involves its binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins and resulting in cytotoxicity against cancer cells . The N-benzyl group is crucial for the anti-cancer activity of this compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-aryl imidazolidines: These compounds share a similar imidazolidine scaffold and have been studied for their Hsp90 inhibitory activity.
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)hexahydropyrimidine: This compound has a similar structure but with a hexahydropyrimidine ring instead of an imidazolidine ring.
Uniqueness
1,3-Dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine is unique due to its specific substitution pattern and its potent inhibitory activity against Hsp90. The presence of the methoxynaphthalenyl group enhances its binding affinity and selectivity for Hsp90, making it a promising candidate for anti-cancer drug development .
Properties
IUPAC Name |
1,3-dibenzyl-2-(2-methoxynaphthalen-1-yl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O/c1-31-26-17-16-24-14-8-9-15-25(24)27(26)28-29(20-22-10-4-2-5-11-22)18-19-30(28)21-23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFOLPIDEQIYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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